4-Chloro-2,6-dibromo-3-methylaniline
CAS No.: 861559-78-6
Cat. No.: VC3262812
Molecular Formula: C7H6Br2ClN
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861559-78-6 |
|---|---|
| Molecular Formula | C7H6Br2ClN |
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | 2,6-dibromo-4-chloro-3-methylaniline |
| Standard InChI | InChI=1S/C7H6Br2ClN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3 |
| Standard InChI Key | FHNWENFJPJPLCD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1Cl)Br)N)Br |
| Canonical SMILES | CC1=C(C(=C(C=C1Cl)Br)N)Br |
Introduction
Synthesis Methods
The synthesis of 4-chloro-2,6-dibromo-3-methylaniline typically involves sequential halogenation of a precursor. A plausible route includes:
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Bromination of 4-Chloro-3-Methylaniline: Treatment with brominating agents (e.g., in chloroform) under controlled conditions to introduce bromine at positions 2 and 6 .
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Purification: Column chromatography or recrystallization to isolate the product .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | ~75% (analogous compounds) | ||
| Purification | Column chromatography (e.g., silica gel) | N/A |
Chemical Reactivity
The compound’s reactivity is governed by its halogen substituents and amino group:
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Nucleophilic Substitution: Bromine and chlorine atoms can undergo substitution with nucleophiles (e.g., hydroxide, amines) under basic or high-temperature conditions.
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Electrophilic Aromatic Substitution: Limited due to deactivation by halogens, but possible at activated positions (e.g., para to the methyl group).
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Reduction: Catalytic hydrogenation could reduce the aromatic ring or remove halogens, though steric hindrance may limit efficiency.
| Hazard | Precaution |
|---|---|
| Skin/Eye Irritation | Use gloves, goggles, and protective clothing |
| Inhalation Toxicity | Handle in fume hoods; avoid breathing dust |
| Environmental Contamination | Dispose as hazardous waste per regulations |
Applications in Industrial and Research Contexts
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Pharmaceutical Intermediates: Serves as a building block for synthesizing drugs with antimicrobial or anticancer profiles .
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Dye and Pigment Synthesis: Halogens enhance lightfastness in aromatic dyes, making it useful for industrial colorants .
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Agrochemical Development: Potential for herbicides or insecticides due to bioactivity.
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| 2,6-Dibromo-4-chloroaniline | Lacks methyl group; lower steric hindrance | Industrial intermediates | |
| 4-Chloro-2,6-dimethylaniline | Two methyl groups instead of bromine | Dyes, agrochemicals | |
| 4-Chloro-2,6-dibromo-3-methylaniline | Balanced steric/electronic effects | Pharmaceuticals, research |
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